Cas no 2228527-76-0 (tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate)

Tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate is a specialized pyrimidine derivative with a tert-butyl carbamate protecting group and a functionalized side chain containing amino and hydroxyl moieties. This compound is valuable in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Its structural features, including the sterically hindered tert-butyl group and the polar 2-amino-3-hydroxy-2-methylpropyl substituent, enhance its utility in selective reactions and drug design. The presence of both amino and hydroxyl groups allows for further derivatization, making it a versatile building block for constructing complex heterocyclic frameworks. Its stability under standard conditions ensures reliable handling in laboratory applications.
tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate structure
2228527-76-0 structure
Product Name:tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate
CAS No:2228527-76-0
MF:C13H22N4O3
MW:282.338782787323
CID:6475685
PubChem ID:165692954
Update Time:2025-10-29

tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate
    • 2228527-76-0
    • tert-butyl N-[5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-yl]carbamate
    • EN300-1882820
    • Inchi: 1S/C13H22N4O3/c1-12(2,3)20-11(19)17-10-15-6-9(7-16-10)5-13(4,14)8-18/h6-7,18H,5,8,14H2,1-4H3,(H,15,16,17,19)
    • InChI Key: UTUBEKSVIHJVCY-UHFFFAOYSA-N
    • SMILES: OCC(C)(CC1=CN=C(NC(=O)OC(C)(C)C)N=C1)N

Computed Properties

  • Exact Mass: 282.16919058g/mol
  • Monoisotopic Mass: 282.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 110Ų

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tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate Related Literature

Additional information on tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate

Comprehensive Overview of tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate (CAS No. 2228527-76-0)

The compound tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate (CAS No. 2228527-76-0) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrimidine core and a tert-butyl carbamate group, makes it a valuable intermediate in drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeting specific enzymatic pathways and modulating protein-protein interactions.

In recent years, the demand for custom synthesis intermediates like tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate has surged, driven by advancements in precision medicine and small-molecule therapeutics. The compound's amino-hydroxy-methylpropyl side chain enhances its solubility and bioavailability, critical factors in modern drug design. This aligns with the growing trend of optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) in preclinical development.

From a synthetic chemistry perspective, the tert-butyl protecting group in this molecule offers stability during multi-step reactions, a feature highly sought after in peptide mimetics and heterocyclic compound synthesis. Laboratories focusing on kinase inhibitors or epigenetic modulators frequently explore derivatives of this scaffold, as evidenced by its recurring appearance in patent literature related to oncological targets and inflammatory pathways.

The analytical characterization of CAS 2228527-76-0 typically involves advanced techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, ensuring purity standards exceed 98% for research applications. This level of quality control is paramount given the compound's utility in high-throughput screening platforms and structure-activity relationship (SAR) studies. Recent publications have highlighted its role in optimizing allosteric binding sites, a hot topic in drug repurposing research.

Environmental and safety considerations for handling tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate follow standard laboratory protocols for amino-protected compounds. While not classified as hazardous under current regulations, proper storage at -20°C under inert atmosphere is recommended to maintain stability. The compound's chiral centers also make it relevant to discussions about stereoselective synthesis, particularly in the context of biocatalysis and green chemistry initiatives.

Market analysts note increasing interest in pyrimidine-based building blocks like this compound, with particular growth in the contract research organization (CRO) sector. The rise of fragment-based drug discovery (FBDD) has further amplified demand for such precisely functionalized intermediates. Patent landscape reviews suggest its derivatives may play roles in next-generation neuroprotective agents and metabolic disorder treatments, though detailed mechanisms remain proprietary to innovator companies.

From a regulatory standpoint, CAS 2228527-76-0 currently falls outside controlled substance lists, making it accessible for legitimate research purposes. However, responsible use guidelines emphasize proper documentation under chemical inventory management systems. The compound's hydrogen-bond donor/acceptor profile makes it particularly interesting for computational chemistry teams working on molecular docking simulations and quantum mechanics/molecular mechanics (QM/MM) studies.

Future research directions for tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's balanced lipophilicity (LogP ~1.8 predicted) and polar surface area (~100 Ų) position it well for blood-brain barrier penetration studies, an area of intense focus in central nervous system drug development. These characteristics align perfectly with current industry priorities around difficult-to-drug targets and undruggable proteome challenges.

Supply chain considerations for this specialty chemical highlight the importance of GMP-like synthesis conditions even at milligram scales, reflecting the pharmaceutical industry's quality expectations. Analytical certificates for 2228527-76-0 typically include detailed chromatographic purity data and residual solvent analysis, meeting stringent requirements for lead optimization workflows. The compound's stability under various pH conditions (2-9) further enhances its utility in formulation screening studies.

Academic and industrial researchers frequently inquire about the scalability of synthetic routes to tert-butyl N-5-(2-amino-3-hydroxy-2-methylpropyl)pyrimidin-2-ylcarbamate, particularly regarding atom economy and catalytic methods. Recent conference presentations have showcased innovative approaches using flow chemistry techniques to improve yield and reduce environmental impact factors. These developments resonate strongly with the pharmaceutical sector's commitment to sustainable chemistry principles and process intensification strategies.

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